Ethyl 2-chloro-2-(hydroxyimino)acetate
Overview
Description
Ethyl 2-chloro-2-(hydroxyimino)acetate is a chemical compound with the molecular formula C4H6ClNO3 It is an ester derivative of acetic acid, where the hydrogen atom in the hydroxyl group is replaced by a chloro(hydroxyimino) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro(hydroxyimino)-, ethyl ester typically involves the reaction of ethyl acetate with chlorinating agents and hydroxylamine derivatives. One common method includes the reaction of ethyl acetate with sodium nitrite and hydrochloric acid, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of acetic acid, chloro(hydroxyimino)-, ethyl ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro(hydroxyimino) group to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-2-(hydroxyimino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, chloro(hydroxyimino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The chloro(hydroxyimino) group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing acetic acid and other active intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the hydroxyimino group.
Ethyl oxoacetate: Contains an oxo group instead of the chloro(hydroxyimino) group.
Ethyl nitroacetate: Contains a nitro group instead of the chloro(hydroxyimino) group.
Uniqueness
Ethyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of the chloro(hydroxyimino) group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential therapeutic benefits.
Properties
Molecular Formula |
C4H6ClNO3 |
---|---|
Molecular Weight |
151.55 g/mol |
IUPAC Name |
ethyl 2-chloro-2-hydroxyiminoacetate |
InChI |
InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3 |
InChI Key |
UXOLDCOJRAMLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)Cl |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
2-chloro-2-hydroxyiminoacetic acid ethyl ester chloro oxime ethyl chloro oximido acetate |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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